molecular formula C10H9N5 B14609095 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- CAS No. 59772-86-0

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-

Katalognummer: B14609095
CAS-Nummer: 59772-86-0
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: JPHRIAXXCHJWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- is a heterocyclic compound that features a fused ring system combining pyrazole and tetrazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- is unique due to its specific substitution pattern and the combination of pyrazole and tetrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

59772-86-0

Molekularformel

C10H9N5

Molekulargewicht

199.21 g/mol

IUPAC-Name

3-methyl-7-phenylpyrazolo[5,1-e]tetrazole

InChI

InChI=1S/C10H9N5/c1-14-13-12-10-9(7-11-15(10)14)8-5-3-2-4-6-8/h2-7H,1H3

InChI-Schlüssel

JPHRIAXXCHJWDF-UHFFFAOYSA-N

Kanonische SMILES

CN1N=NC2=C(C=NN21)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.